
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has shown promising results in preclinical studies as a potential anti-cancer drug.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide, also known as N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing potent inhibitory effects. This makes it a valuable compound for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
Research has indicated that this compound possesses anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, which are common features in these diseases. This suggests its potential use in developing treatments for neurodegenerative disorders .
Antioxidant Properties
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide has demonstrated strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly valuable in the development of supplements and pharmaceuticals aimed at reducing oxidative damage .
Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems. Its chemical properties make it suitable for conjugation with various drug molecules, enhancing their delivery and efficacy. This application is particularly relevant in developing targeted therapies for diseases such as cancer and chronic infections.
These applications highlight the versatility and potential of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide in various fields of scientific research. Each application opens up new avenues for further investigation and development.
[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] : [Source 6] : [Source 7] : [Source 8]
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(25)17-10-13-6-2-5-9-16(13)24-17/h2-10,24H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGPHJQMJEPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

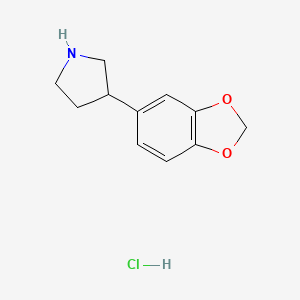

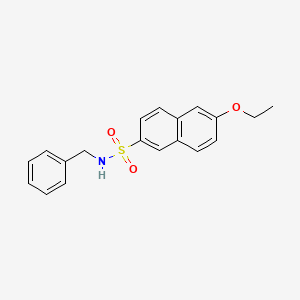

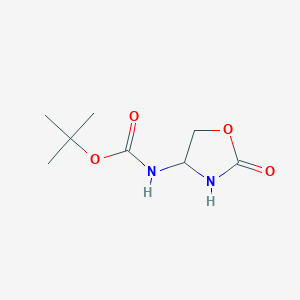


![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)
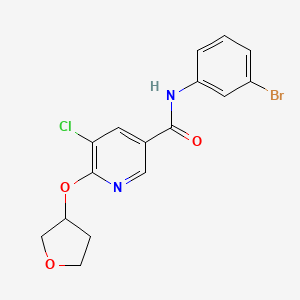
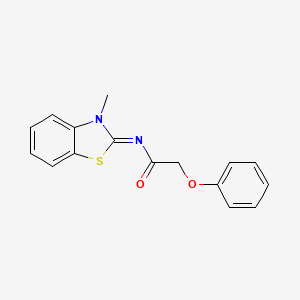
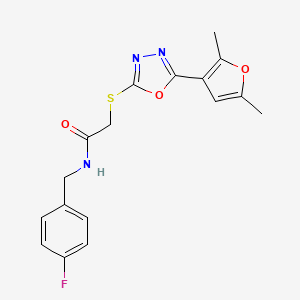
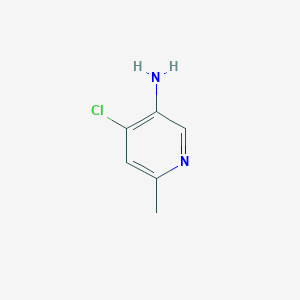

![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)